molecular formula C7HCl3F4O B1403920 2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene CAS No. 1417569-86-8

2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene

Cat. No.: B1403920
CAS No.: 1417569-86-8
M. Wt: 283.4 g/mol
InChI Key: GCALRQAUMBTULB-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene is a complex organic compound characterized by the presence of multiple halogen atoms and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution pattern .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control the reaction parameters, such as temperature and pressure, to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aromatic compounds .

Scientific Research Applications

2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple halogen atoms can enhance its binding affinity to these targets, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene is unique due to the combination of its halogen atoms and methoxy group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2,4-dichloro-3-[chloro(difluoro)methoxy]-1,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl3F4O/c8-4-2(11)1-3(12)5(9)6(4)15-7(10,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCALRQAUMBTULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)OC(F)(F)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl3F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene
Reactant of Route 2
2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene
Reactant of Route 3
2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene

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